Cas no 2580190-57-2 (2-Tert-butyl-1,3-oxazole-5-sulfonamide)

2-Tert-butyl-1,3-oxazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2580190-57-2
- EN300-27734007
- 2-tert-butyl-1,3-oxazole-5-sulfonamide
- 2-Tert-butyl-1,3-oxazole-5-sulfonamide
-
- インチ: 1S/C7H12N2O3S/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3,(H2,8,10,11)
- InChIKey: GQEAMYDUXUBDGK-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=C(C(C)(C)C)O1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 204.05686342g/mol
- どういたいしつりょう: 204.05686342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 94.6Ų
2-Tert-butyl-1,3-oxazole-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27734007-10g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 10g |
$5159.0 | 2023-09-10 | ||
Enamine | EN300-27734007-0.25g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 95.0% | 0.25g |
$1104.0 | 2025-03-19 | |
Enamine | EN300-27734007-5g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 5g |
$3479.0 | 2023-09-10 | ||
Enamine | EN300-27734007-0.05g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 95.0% | 0.05g |
$1008.0 | 2025-03-19 | |
Enamine | EN300-27734007-0.5g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 95.0% | 0.5g |
$1152.0 | 2025-03-19 | |
Enamine | EN300-27734007-5.0g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 95.0% | 5.0g |
$3479.0 | 2025-03-19 | |
Enamine | EN300-27734007-1g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 1g |
$1200.0 | 2023-09-10 | ||
Enamine | EN300-27734007-2.5g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 95.0% | 2.5g |
$2351.0 | 2025-03-19 | |
Enamine | EN300-27734007-0.1g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 95.0% | 0.1g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-27734007-1.0g |
2-tert-butyl-1,3-oxazole-5-sulfonamide |
2580190-57-2 | 95.0% | 1.0g |
$1200.0 | 2025-03-19 |
2-Tert-butyl-1,3-oxazole-5-sulfonamide 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
2-Tert-butyl-1,3-oxazole-5-sulfonamideに関する追加情報
2-Tert-butyl-1,3-oxazole-5-sulfonamide (CAS No 2580190-57-2): A Comprehensive Overview
Introduction
2-Tert-butyl-1,3-oxazole-5-sulfonamide, a compound with the CAS registry number 2580190-57-2, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and advanced materials. The molecule features a 1,3-oxazole ring system substituted with a tert-butyl group at the 2-position and a sulfonamide group at the 5-position, making it a versatile platform for further chemical modifications.
Chemical Structure and Properties
The molecular structure of 2-Tert-butyl-1,3-oxazole-5-sulfonamide is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom. The tert-butyl group at the 2-position provides steric bulk, which can influence the compound's reactivity and solubility properties. The sulfonamide group at the 5-position introduces electron-withdrawing effects, enhancing the compound's ability to participate in various chemical reactions.
Recent studies have focused on the electronic properties of this compound, particularly its ability to act as a stabilizing agent in polymer systems. Researchers have demonstrated that the incorporation of 2-Tert-butyl-1,3-oxazole-5-sulfonamide into polymeric matrices can significantly improve thermal stability and mechanical strength due to its strong hydrogen bonding capabilities.
Synthesis and Characterization
The synthesis of 2-Tert-butyl-1,3-oxazole-5-sulfonamide typically involves a multi-step process starting from readily available starting materials such as tert-butylamine and appropriate sulfonic acid derivatives. The key steps include nucleophilic substitution reactions and subsequent cyclization to form the heterocyclic ring system.
Advanced characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography have been employed to confirm the molecular structure and purity of this compound. These studies have provided valuable insights into its conformational flexibility and intermolecular interactions.
Applications in Materials Science
The unique combination of steric hindrance from the tert-butyl group and electronic effects from the sulfonamide group makes 2-Tert-butyl-1,3 oxazole sulfonamide (CAS No 2580190) an attractive candidate for use in advanced materials. Recent research has explored its potential as a flame retardant additive in polymeric materials.
Incorporating this compound into polymer systems has shown promising results in improving fire resistance without compromising mechanical integrity. This property is particularly valuable for applications in aerospace and automotive industries where fire safety is critical.
Additionally, the compound has been investigated for its role as a catalyst in organic synthesis reactions. Its ability to stabilize transition states through hydrogen bonding has made it a useful additive in asymmetric catalysis.
Recent Research Developments
The past few years have witnessed significant advancements in understanding the reactivity and functionality of 2-Tert-butyl oxazole sulfonamide (CAS No 2580190). Researchers have explored its potential as a building block for constructing more complex molecular architectures with tailored properties.
A groundbreaking study published in *Advanced Materials* demonstrated that this compound can serve as a precursor for generating metal-free carbon frameworks with high electrical conductivity. These frameworks exhibit excellent performance in energy storage devices such as supercapacitors.
Furthermore, recent work has highlighted its role in bio-inspired materials design. By mimicking natural systems, scientists have developed self-healing polymers incorporating this compound that can autonomously repair damage under thermal stimuli.
These findings underscore the versatility of CAS No 2580190, positioning it as a key player in both academic research and industrial applications.
Conclusion
In summary
,"The exploration of CAS No 2580190 (tert butyl oxazole sulfonamide) continues to open new avenues for innovation across multiple disciplines.
Its unique chemical properties make it an invaluable tool for advancing modern materials science.
As research progresses,
we can expect even more groundbreaking applications that leverage this compound's exceptional characteristics.
Stay tuned for further updates on this exciting molecule!"
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